molecular formula C11H10O3 B14309556 4-Formylphenyl but-2-enoate CAS No. 114636-70-3

4-Formylphenyl but-2-enoate

Cat. No.: B14309556
CAS No.: 114636-70-3
M. Wt: 190.19 g/mol
InChI Key: INZRQGVTSMNYHI-UHFFFAOYSA-N
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Description

4-Formylphenyl but-2-enoate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl but-2-enoate typically involves the esterification of 4-formylphenol with but-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 4-Formylphenyl but-2-enoic acid.

    Reduction: 4-Hydroxymethylphenyl but-2-enoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Formylphenyl but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.

    Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 4-Formylphenyl but-2-enoate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These reactions are facilitated by the electronic properties of the compound, which allow it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of the but-2-enoate moiety.

    4-Formylphenyl prop-2-enoate: Similar but lacks the but-2-enoate group.

Uniqueness

4-Formylphenyl but-2-enoate is unique due to the presence of both a formyl group and a but-2-enoate moiety. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound in organic synthesis and material science.

Properties

CAS No.

114636-70-3

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(4-formylphenyl) but-2-enoate

InChI

InChI=1S/C11H10O3/c1-2-3-11(13)14-10-6-4-9(8-12)5-7-10/h2-8H,1H3

InChI Key

INZRQGVTSMNYHI-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

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